

# preclinical data for AZ'9567

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An In-depth Technical Guide to the Preclinical Data of AZ'9567

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical data for **AZ'9567**, a potent and selective, allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A). **AZ'9567** has been investigated as a potential anticancer therapy for tumors with methylthioadenosine phosphorylase (MTAP) deficiency, leveraging the concept of synthetic lethality.

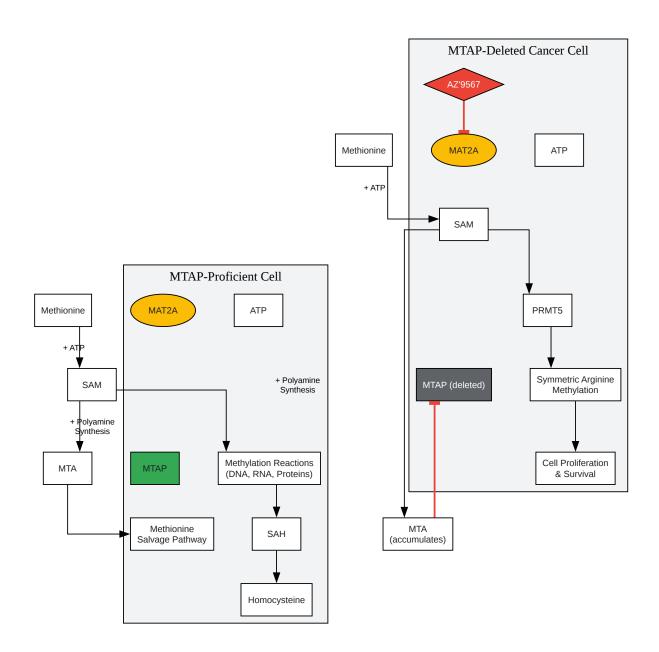
#### **Core Mechanism of Action**

AZ'9567 targets MAT2A, a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in cells.[1] In cancers where the MTAP gene is deleted, a common occurrence alongside the deletion of the CDKN2A tumor suppressor, cancer cells become highly dependent on the MAT2A/PRMT5 (Protein Arginine Methyltransferase 5) axis for survival.[1][2] By inhibiting MAT2A, AZ'9567 depletes the cellular pool of SAM, leading to selective anti-proliferative effects in these MTAP-deficient cancer cells. [3][4][5][6]

# **Signaling Pathway**

The diagram below illustrates the synthetic lethal relationship between MTAP deletion and MAT2A inhibition. In normal cells, MTA is recycled back into the methionine salvage pathway. In MTAP-deleted cancer cells, the accumulation of MTA makes them vulnerable to the inhibition of the MAT2A/PRMT5 axis.





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Caption: MAT2A inhibition in MTAP-deleted cancer cells.



# **Quantitative In Vitro Data**

AZ'9567 demonstrates potent and selective activity in biochemical and cell-based assays.

Parameter	Assay	Cell Line	Value	Reference
Potency	Anti-proliferative Activity	HCT116 (MTAP KO)	pIC <sub>50</sub> = 8.9	[7][8][9]
Selectivity	Secondary Pharmacology Screen	86 Off-Targets	Reasonably clean; measurable activity (K <sub>i</sub> , IC <sub>50</sub> ) against 12 targets < 10 μM	[1][10]
Adenosine Transporter	< 1 μM (antagonism)	[1]		
Safety	Cytotoxicity Assays	Hepatic, Cardiac, Mitochondrial	Lack of effect	[1]

## **Quantitative In Vivo Data**

Preclinical pharmacokinetic and pharmacodynamic studies were conducted in rodents, demonstrating excellent oral properties and target engagement.

# Pharmacokinetics in Han Wistar Rats (7-Day Study)



Dose (BID)	Day	Free C <sub>max</sub> (µM)	Free AUC24h (μM·h)	Reference
3 mg/kg	1	Data not specified	Data not specified	[1]
7	Data not specified	Data not specified	[1]	
10 mg/kg	1	Data not specified	Data not specified	[1]
7	Data not specified	Data not specified	[1]	
30 mg/kg	1	Data not specified	Data not specified	[1]
7	Data not specified	Data not specified	[1]	_

Note: The

publication states

that free AUC24h

and C<sub>max</sub> were

constant and

increased

roughly in

proportion to the

dose, but specific

values were not

provided in the

abstract.[1]

# **Pharmacodynamics in Han Wistar Rats (7-Day Study)**



Dose (BID)	Analyte	Fold Increase (vs. Vehicle)	Plasma Concentration (µmol/L)	Reference
3 mg/kg	Methionine	15-fold	775 ± 104	[1]
10 mg/kg	Methionine	19-fold	1180 ± 279	[1]
30 mg/kg	Methionine	17-fold	940 ± 142	[1]
Note: Data				
represents				
average plasma				

concentrations on Day 7.

**In Vivo Efficacy** 

Animal Model	Tumor Model	Outcome	Reference
Mouse	Xenograft	Considerable and sustained tumor growth reduction	[10]

# Experimental Protocols In Vitro Antiproliferation Assay

- Cell Line: HCT116 isogenic cell line (MTAP WT and KO).[1]
- Methodology: The specific antiproliferative assay protocol is detailed in the supporting information of the primary publication.[4][5] Generally, such assays involve treating cells with serially diluted concentrations of the compound for a set period (e.g., 72 hours), followed by quantification of cell viability using reagents like CellTiter-Glo®. The pIC50 value is then calculated from the dose-response curve.

### In Vivo Rat Safety and PK/PD Study

A 7-day investigative safety study was conducted to assess the effects of MAT2A inhibition.[1]

#### Foundational & Exploratory

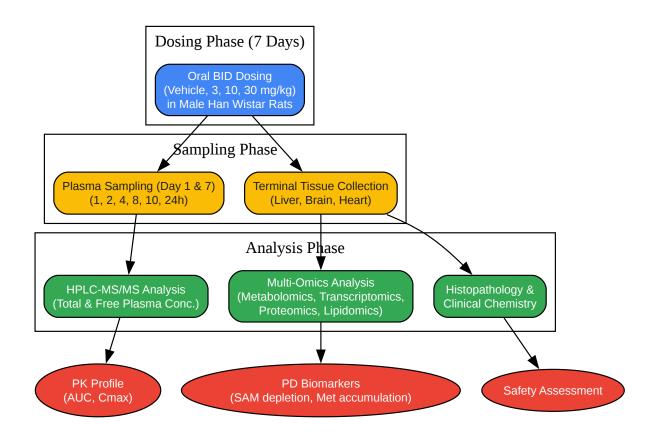




- Animal Model: Male Han Wistar rats.[2]
- Dosing: Oral, twice-daily (BID) dosing of AZ'9567 at 3, 10, and 30 mg/kg, or a vehicle control.[1]
- Sample Collection: Plasma samples were collected on Day 1 and Day 7 at multiple time points (1, 2, 4, 8, 10, and 24 hours post-first dose) for pharmacokinetic analysis.[1] Liver, brain, and heart tissues were collected for multi-omic assessment.[1]
- Bioanalysis: AZ'9567 plasma concentrations were quantified using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Free plasma concentrations were calculated by multiplying total concentrations by the rat plasma fraction unbound of 0.00614, determined via rapid equilibrium dialysis.[1]
- Pharmacodynamic Analysis: Metabolomic, transcriptomic, proteomic, and lipidomic analyses were performed on liver tissue.[1] Plasma and tissue methionine levels were quantified to confirm target engagement.[1]

The workflow for this key in vivo study is outlined below.





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**Caption:** Workflow for the 7-day investigative rat safety study.

## **Secondary Pharmacology Profiling**

- Methodology: The secondary pharmacology screen was conducted by Eurofins Discovery against a panel of 86 targets.[1]
- Assay Types: Radioligand binding assays were used for G-protein coupled receptors (GPCRs), ion channels, and transporters. Assays measuring substrate turnover or phosphorylation were used for kinase and enzyme targets. Cell-based functional assays were used to determine the mode of action for any observed GPCR binding.[1]
- Data Analysis: Assays were run in an eight-point concentration-response format with half-log dilutions to determine IC<sub>50</sub>, EC<sub>50</sub>, or K<sub>i</sub> values.[1]



## **Summary**

The preclinical data package for **AZ'9567** supports its profile as a potent and selective MAT2A inhibitor with excellent oral pharmacokinetic properties.[3][4][5][6] The compound demonstrates a clear mechanism of action, achieving significant target engagement in vivo, which leads to robust anti-tumor activity in an MTAP-deleted xenograft model.[1][10] The safety profile has been investigated through in vitro cytotoxicity panels and in vivo rat studies, with detailed multi-omic analysis providing deep insights into the systemic consequences of MAT2A inhibition.[1] This comprehensive dataset provides a strong rationale for the clinical investigation of MAT2A inhibitors in MTAP-deficient cancers.

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